![molecular formula C10H13NO B1655656 2,6-Trimethylbenzaldoxime CAS No. 40188-34-9](/img/structure/B1655656.png)
2,6-Trimethylbenzaldoxime
Overview
Description
2,6-Trimethylbenzaldoxime is a chemical compound with the molecular formula C10H13NO and the IUPAC name 2,6-dimethylbenzene-1-carbaldehyde oxime. It is a white crystalline solid that is used in various scientific research applications.
Scientific Research Applications
Oxygen-insensitive Enzymatic Reduction of Oximes to Imines
A study focused on the reduction of oximes, including 2,4,6-trimethylacetophenone oxime and (E)-2,4,6-trimethylbenzaldoxime, to imines under both anaerobic and aerobic conditions. This research found that pig and human liver microsomes, among other biological systems, could catalyze the conversion of ketoximes to the corresponding stable imine, highlighting a potential biochemical application of oximes in enzymatic reactions. The study indicates the enzymatic reduction pathway of aldoximes like 2,4,6-trimethylbenzaldoxime likely proceeds through enzymatic reduction to yield the intermediate imine, subsequently hydrolyzed to the aldehyde and then oxidized to the corresponding benzoic acid (Heberling, Girreser, Wolf, & Clement, 2006).
Anti-Candida Properties of Structural Isomers
Research on the anti-Candida efficacy of asaronaldehyde and its structural isomers, including 2,4,6-trimethoxybenzaldehyde, explored their potential as antifungal agents. This study provides insights into the antimicrobial applications of compounds structurally related to 2,6-Trimethylbenzaldoxime, indicating significant anti-Candida activity and suggesting their use in developing new antifungal treatments (Rajput, Shinde, Routh, & Karuppayil, 2013).
Synthesis and Pharmacology of Conformationally Restricted SERMs
A study on the synthesis and evaluation of selective estrogen receptor modulators (SERMs) involved modifications to the 2-arylbenzothiophene core of raloxifene, showcasing the application of similar compounds in the development of pharmaceutical agents targeting estrogen receptors. These findings highlight the versatility of such compounds in medicinal chemistry and drug development (Grese et al., 1998).
Formation of Sulfatoglucosides from Exogenous Aldoximes in Plants
Another research area explored the conversion of aryl and aliphatic aldoximes to sulfatoglucosides in various plants. This study demonstrates the application of aldoximes in understanding plant metabolism and biochemistry, offering insights into how plants interact with exogenous chemical compounds (Grootwassink, Balsevich, & Kolenovsky, 1990).
Preventive Effect of Trimidox on Oxidative Stress
Research on trimidox, a compound with a structure and function that could be considered in the broader context of oxime applications, demonstrated its radical scavenging activity and potential as an anticancer agent by preventing oxidative stress. This highlights the therapeutic potential of oxime derivatives in combating oxidative stress and cancer (Kanno et al., 2007).
Mechanism of Action
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
properties
IUPAC Name |
(NE)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKLTLEVQDKFJ-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418728 | |
Record name | NSC138982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Trimethylbenzaldoxime | |
CAS RN |
40188-34-9 | |
Record name | 2,6-Trimethylbenzaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC138982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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